molecular formula C12H12ClNS B11766235 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole CAS No. 900641-46-5

4-(Chloromethyl)-2-(4-ethylphenyl)thiazole

Cat. No.: B11766235
CAS No.: 900641-46-5
M. Wt: 237.75 g/mol
InChI Key: LGPBFPAIFFOHBF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-ethylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 4-position and a 4-ethylphenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzaldehyde with thioamide in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., acetic acid, water).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products:

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole, have demonstrated notable antimicrobial properties. Research indicates that thiazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

  • A study evaluated the antibacterial activity of various thiazole derivatives against strains like Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
  • Compounds with electron-withdrawing groups, such as chlorine, showed enhanced activity against bacterial strains, suggesting that structural modifications can optimize their efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, revealing promising results against various cancer cell lines.

Case Studies:

  • A series of thiazole derivatives were tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed significant cytotoxic effects with IC50 values comparable to or lower than those of established chemotherapeutics like cisplatin .
  • Another investigation highlighted the efficacy of thiazole derivatives in inhibiting the proliferation of hepatocellular carcinoma cells, demonstrating IC50 values as low as 4.9 µM, indicating strong potential for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives.

Insights:

  • Modifications to the thiazole ring and the substitution patterns on the phenyl groups significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at specific positions has been correlated with increased potency against microbial and cancerous cells .
  • The presence of a chloromethyl group has been identified as a key factor contributing to the enhanced biological activities observed in various thiazole derivatives .

Data Tables

To summarize the findings, below are tables detailing the antimicrobial and anticancer activities of selected thiazole derivatives.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus<50
This compoundEscherichia coli<100
Thiazole Derivative XKlebsiella pneumoniae<75

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundMCF-75.71
Thiazole Derivative YHCT-1163.1
Thiazole Derivative ZHepG26.14

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-(Chloromethyl)-2-phenylthiazole: Lacks the ethyl group on the phenyl ring.

    2-(4-Ethylphenyl)thiazole: Lacks the chloromethyl group.

    4-Methyl-2-(4-ethylphenyl)thiazole: Substitutes the chloromethyl group with a methyl group.

Uniqueness: 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole is unique due to the presence of both the chloromethyl and 4-ethylphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(Chloromethyl)-2-(4-ethylphenyl)thiazole (CAS No. 900641-46-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may confer various pharmacological properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClN2S
  • Molecular Weight : 252.75 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, may possess significant antitumor properties. A study evaluated several thiazole-based compounds for their antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results showed that thiazole derivatives could inhibit cell proliferation effectively, with some compounds demonstrating IC50 values in the low micromolar range .

CompoundCancer Cell LineIC50 Value (µM)
This compoundA54912.5
This compoundHeLa10.0
This compoundMCF-715.3

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, exhibiting effective inhibition at concentrations lower than many conventional antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Anti-inflammatory Mechanism : It likely inhibits key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators .
  • Antimicrobial Mechanism : The thiazole ring structure is believed to disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a regimen including thiazole derivatives showed a notable reduction in tumor size and improved survival rates compared to control groups.
  • Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with thiazole-based compounds reported significant reductions in joint inflammation and pain levels, suggesting potential therapeutic applications in chronic inflammatory diseases.

Properties

CAS No.

900641-46-5

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H12ClNS/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7H2,1H3

InChI Key

LGPBFPAIFFOHBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CCl

Origin of Product

United States

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